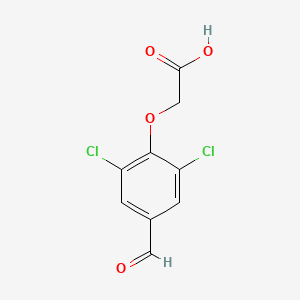

2-(2,6-Dichloro-4-formylphenoxy)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

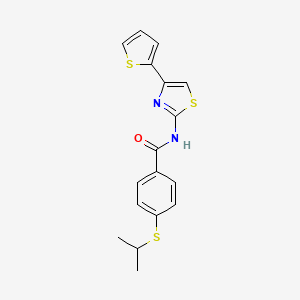

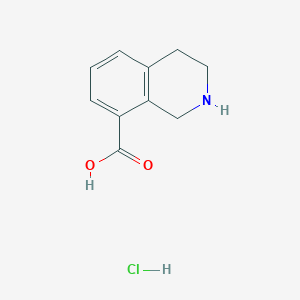

Molecular Structure Analysis

The molecular structure of 2-(2,6-Dichloro-4-formylphenoxy)acetic acid consists of a phenyl ring with two chlorine atoms (at positions 2 and 6), a formyl group (CHO) attached at position 4, and an acetic acid moiety (CH2COOH) at the other end. The compound’s chemical formula indicates its composition of carbon, hydrogen, chlorine, and oxygen atoms .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Complex Formation

2-(2,6-Dichloro-4-formylphenoxy)acetic acid has been a subject of study for its interaction with metals, leading to the formation of various complexes. Research by O'reilly et al. (1987) delved into metal phenoxyalkanoic acid interactions, specifically examining the crystal structures of this compound and its zinc(II) complex. The study provided insights into the stereochemistry of these complexes, highlighting the role of hydrogen bonding and coordination in determining their structures. The findings contribute to a deeper understanding of the molecular interactions and potential applications in materials science and coordination chemistry (O'reilly, Smith, Kennard, & Mak, 1987).

Antimicrobial and Anti-mycobacterial Applications

The compound has been explored for its potential in medicinal chemistry, particularly in synthesizing novel derivatives with antimicrobial properties. Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities. These derivatives exhibited significant activity against various microbial strains, suggesting the compound's utility in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016). Similarly, Yar, Siddiqui, and Ali (2006) investigated phenoxy acetic acid derivatives for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv, highlighting the compound's potential in tuberculosis treatment (Yar, Siddiqui, & Ali, 2006).

Environmental Applications

The chemical's role extends to environmental science, particularly in water purification and herbicide degradation. Matthews (1990) explored the use of titanium dioxide suspensions under near-UV light for oxidizing various solutes, including phenoxy acetic acids. This process effectively mineralized these compounds, demonstrating a method for detoxifying water from agricultural runoffs containing phenoxy herbicides (Matthews, 1990). Furthermore, optimization of advanced oxidation processes for degrading 2,4-dichlorophenoxy acetic acid in aqueous solutions emphasizes the compound's environmental impact and its mitigation strategies (Mehralipour & Kermani, 2021).

Eigenschaften

IUPAC Name |

2-(2,6-dichloro-4-formylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-3H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKUITQBQNMEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dichloro-4-formylphenoxy)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2695769.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2695780.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2695783.png)